tert-Butyl thietan-3-ylcarbamate
Overview
Description
tert-Butyl thietan-3-ylcarbamate: is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.275 g/mol . It is a carbamate derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl thietan-3-ylcarbamate typically involves the reaction of thietane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl thietan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates and thietanes.
Scientific Research Applications
tert-Butyl thietan-3-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl thietan-3-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity and applications.
Benzyl carbamate: A related compound used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl thietan-3-ylcarbamate is unique due to its thietane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
Chemical Identity and Properties
tert-Butyl thietan-3-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 189.275 g/mol. Its structure features a thietane ring, which contributes to its unique chemical properties and potential biological activities. The compound is synthesized through the reaction of thietane with tert-butyl chloroformate, typically in the presence of a base like triethylamine, under mild conditions to ensure high yield and purity.
Research indicates that this compound may exert its biological effects by interacting with specific molecular targets, particularly enzymes. The compound can form covalent bonds with active site residues of enzymes, inhibiting their activity. Although the exact molecular pathways remain under investigation, it is hypothesized that these interactions may influence cellular signaling and metabolic processes.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been investigated as a potential bioactive molecule in various biological contexts, although specific mechanisms and efficacy levels require further exploration.
Metabolic Stability
The stability of the tert-butyl group in biological systems is a critical factor affecting the pharmacokinetics of compounds containing it. Research has shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability, thereby improving oral bioavailability and prolonging half-life in vivo . This aspect is crucial for drug development, as compounds with high metabolic lability often exhibit low therapeutic efficacy.
Case Studies and Experimental Findings
Several studies have explored the biological activity of carbamate derivatives, including this compound:
- In Vitro Studies : In vitro experiments demonstrated that modifications to the tert-butyl group can significantly alter metabolic pathways. For instance, analogues replacing the tert-butyl group showed improved metabolic stability and reduced clearance rates compared to their parent compounds .
- Enzyme Inhibition : In related compounds, such as M4 (a derivative), there was evidence of inhibition against β-secretase and acetylcholinesterase, which are crucial targets in Alzheimer's disease research. While specific data on this compound's inhibition activity remains limited, its structural similarities suggest potential for similar interactions .
Comparative Analysis
The following table summarizes key comparisons between this compound and other related carbamates:
Compound | Molecular Formula | Biological Activity | Metabolic Stability |
---|---|---|---|
This compound | C8H15NO2S | Antimicrobial potential | Moderate |
tert-Butyl carbamate | C5H11NO2 | General protecting group | Low |
tert-Butyl-N-methylcarbamate | C6H13NO2 | Anticancer properties | Moderate |
M4 (related carbamate) | C16H24N2O3 | β-secretase inhibitor | High |
Properties
IUPAC Name |
tert-butyl N-(thietan-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVIWSAGRLVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725498 | |
Record name | tert-Butyl thietan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-98-7 | |
Record name | tert-Butyl thietan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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